N,N'-([2,2'-Bipyridine]-3,3'-diyl)bis(3,4,5-tris(dodecyloxy)benzamide)
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Overview
Description
N,N’-([2,2’-Bipyridine]-3,3’-diyl)bis(3,4,5-tris(dodecyloxy)benzamide) is a complex organic compound that features a bipyridine core linked to benzamide groups with long alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-([2,2’-Bipyridine]-3,3’-diyl)bis(3,4,5-tris(dodecyloxy)benzamide) typically involves the coupling of 2,2’-bipyridine derivatives with benzamide precursors. Common synthetic methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative of 2,2’-bipyridine with a halogenated benzamide under palladium catalysis.
Stille Coupling: Similar to Suzuki coupling, this method uses a stannane derivative of 2,2’-bipyridine and a halogenated benzamide.
Ullmann Coupling: This method involves the homocoupling of halogenated bipyridine derivatives in the presence of copper catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N,N’-([2,2’-Bipyridine]-3,3’-diyl)bis(3,4,5-tris(dodecyloxy)benzamide) can undergo various chemical reactions, including:
Oxidation: The bipyridine core can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted benzamides.
Scientific Research Applications
N,N’-([2,2’-Bipyridine]-3,3’-diyl)bis(3,4,5-tris(dodecyloxy)benzamide) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N’-([2,2’-Bipyridine]-3,3’-diyl)bis(3,4,5-tris(dodecyloxy)benzamide) exerts its effects involves its ability to coordinate with metal ions. The bipyridine core acts as a chelating ligand, forming stable complexes with transition metals. These complexes can participate in various chemical reactions, including redox processes and catalysis .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with applications in the development of coordination polymers.
Tris(2,2’-bipyridine)ruthenium(II): A well-known metal complex used in photochemistry and light-harvesting applications.
Uniqueness
N,N’-([2,2’-Bipyridine]-3,3’-diyl)bis(3,4,5-tris(dodecyloxy)benzamide) is unique due to its extended structure, which includes long alkyl chains that enhance its solubility and potential for self-assembly. This makes it particularly useful in the development of advanced materials and nanotechnology applications .
Properties
CAS No. |
170970-54-4 |
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Molecular Formula |
C96H162N4O8 |
Molecular Weight |
1500.3 g/mol |
IUPAC Name |
3,4,5-tridodecoxy-N-[2-[3-[(3,4,5-tridodecoxybenzoyl)amino]pyridin-2-yl]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C96H162N4O8/c1-7-13-19-25-31-37-43-49-55-61-73-103-87-79-83(80-88(104-74-62-56-50-44-38-32-26-20-14-8-2)93(87)107-77-65-59-53-47-41-35-29-23-17-11-5)95(101)99-85-69-67-71-97-91(85)92-86(70-68-72-98-92)100-96(102)84-81-89(105-75-63-57-51-45-39-33-27-21-15-9-3)94(108-78-66-60-54-48-42-36-30-24-18-12-6)90(82-84)106-76-64-58-52-46-40-34-28-22-16-10-4/h67-72,79-82H,7-66,73-78H2,1-6H3,(H,99,101)(H,100,102) |
InChI Key |
YJZHKJOPZXXXBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)NC2=C(N=CC=C2)C3=C(C=CC=N3)NC(=O)C4=CC(=C(C(=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
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